An In-depth Technical Guide to Ethyl 2-mercaptopropionate: Chemical Properties and Reactivity
An In-depth Technical Guide to Ethyl 2-mercaptopropionate: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and reactivity of ethyl 2-mercaptopropionate. The information is intended to support researchers, scientists, and professionals in drug development and other relevant fields in understanding and utilizing this compound.
Chemical and Physical Properties
Ethyl 2-mercaptopropionate is a chiral ester of 2-mercaptopropionic acid. It is a colorless to pale yellow liquid with a characteristic sulfurous and fruity odor.[1][2] It is used as a flavoring and fragrance agent.[1][3][4]
Table 1: Chemical and Physical Properties of Ethyl 2-mercaptopropionate
| Property | Value | Source(s) |
| Molecular Formula | C5H10O2S | [5] |
| Molecular Weight | 134.2 g/mol | [4][5] |
| CAS Number | 19788-49-9 | [4] |
| Appearance | Colorless to pale yellow liquid | [2][6] |
| Odor | Sulfurous, fruity, meaty, onion-like | [1][4][7] |
| Density | 1.031 - 1.043 g/mL at 20-25 °C | [1][2] |
| Boiling Point | 40-41 °C at 1 mmHg | [2] |
| Flash Point | 58.33 °C (137.00 °F) | [1] |
| Refractive Index (n20/D) | 1.444 - 1.454 | [1] |
| Solubility | Soluble in alcohol; limited solubility in water. | [1][4][6] |
| pKa | ~10 | General thiol pKa |
Reactivity
The reactivity of ethyl 2-mercaptopropionate is primarily dictated by its two functional groups: the thiol (-SH) group and the ethyl ester (-COOEt) group.
The thiol group is the most reactive site in the molecule and undergoes several characteristic reactions.
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Oxidation (Disulfide Formation): Thiols are readily oxidized to disulfides. This is a common reaction for mercaptans and can be achieved with mild oxidizing agents such as air (oxygen), hydrogen peroxide, or iodine. The oxidation of ethyl 2-mercaptopropionate yields diethyl 2,2'-disulfanediyldipropanoate. This reaction is reversible, with the disulfide being reducible back to the thiol.
-
Thiol-Ene Reaction: The thiol group can participate in radical-mediated or base-catalyzed addition reactions to alkenes, known as the thiol-ene reaction, to form thioethers.
-
Nucleophilic Substitution: As a nucleophile, the thiolate anion (formed by deprotonation of the thiol) can participate in SN2 reactions with alkyl halides to yield thioethers.
-
Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield 2-mercaptopropionic acid and ethanol (B145695). Basic hydrolysis (saponification) is typically irreversible as it forms the carboxylate salt.[8]
Experimental Protocols
The following are representative experimental protocols based on general procedures for reactions of similar compounds.
A common method for the synthesis of thiols is the reaction of an alkyl halide with a sulfur nucleophile. For ethyl 2-mercaptopropionate, this can be achieved by reacting ethyl 2-bromopropionate with sodium hydrosulfide (B80085).
Materials:
-
Ethyl 2-bromopropionate
-
Sodium hydrosulfide (NaSH)
-
Ethanol (solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve sodium hydrosulfide in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add ethyl 2-bromopropionate to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure ethyl 2-mercaptopropionate.
Materials:
-
Ethyl 2-mercaptopropionate
-
30% Hydrogen peroxide (H2O2)
-
Dichloromethane (B109758) (solvent)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve ethyl 2-mercaptopropionate in dichloromethane in a round-bottom flask with a magnetic stirrer.
-
Slowly add an equimolar amount of 30% hydrogen peroxide to the solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the starting material is consumed, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the disulfide product.
-
The product can be further purified by column chromatography if necessary.
Materials:
-
Ethyl 2-mercaptopropionate
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Diethyl ether
Procedure:
-
In a round-bottom flask, mix ethyl 2-mercaptopropionate with an excess of 1 M sodium hydroxide solution.
-
Heat the mixture to reflux with stirring for 2-4 hours.
-
Cool the reaction mixture to room temperature and wash with diethyl ether to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to a pH of ~2 with 1 M hydrochloric acid at 0 °C.
-
Extract the product, 2-mercaptopropionic acid, with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the carboxylic acid.
Analytical Workflow
A general workflow for the quality control and characterization of ethyl 2-mercaptopropionate is outlined below.
Applications and Biological Relevance
-
Flavor and Fragrance Industry: Ethyl 2-mercaptopropionate is primarily used as a flavoring agent in various food products and as a fragrance component in perfumes and other consumer goods.[1][3][4][9] It imparts sulfurous, fruity, and meaty notes.[1][4][7]
-
Chemical Synthesis: It serves as a versatile building block in organic synthesis for the introduction of the mercaptopropionate moiety.[6]
While there is limited information on the direct involvement of ethyl 2-mercaptopropionate in specific cellular signaling pathways, the broader class of mercaptopropionates and the thiol-disulfide exchange mechanism are of significant biological importance.
-
Redox Signaling: Thiol-containing molecules, such as glutathione (B108866) and cysteine residues in proteins, are central to cellular redox homeostasis and signaling. The reversible oxidation of thiols to disulfides acts as a molecular switch in many cellular processes.
-
Enzyme Activity: The active sites of many enzymes contain cysteine residues, where the thiol group plays a crucial role in catalysis.
-
Drug Development: Thiol-containing compounds are investigated in drug development for their antioxidant properties and their ability to interact with biological thiols.
Further research is needed to elucidate any specific roles of ethyl 2-mercaptopropionate in biological systems.
References
- 1. ethyl 2-mercaptopropionate, 19788-49-9 [thegoodscentscompany.com]
- 2. ETHYL 2-MERCAPTOPROPIONATE | 19788-49-9 [chemicalbook.com]
- 3. Ethyl 2-mercaptopropionate | C5H10O2S | CID 519709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scent.vn [scent.vn]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. CAS 19788-49-9: Ethyl 2-mercaptopropionate | CymitQuimica [cymitquimica.com]
- 7. ETHYL 2-MERCAPTOPROPIONATE CAS#: 19788-49-9 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
